Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate
Description
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a Boc-protected piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) group at position 1 and three methyl substituents at positions 2, 5, and 5 of the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where Boc-protected amines are critical for selective reactions .
Properties
IUPAC Name |
tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-13-12(5,6)8-14(9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDQNITCIOVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate typically involves the reaction of 2,5,5-trimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various complex organic compounds. Its structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic chemistry .
2. Synthesis of Pharmaceuticals
This compound has potential applications in the pharmaceutical industry. It can be utilized in the synthesis of piperazine derivatives that are often found in various medicinal compounds. Piperazines are known for their biological activity and are used in the development of drugs for treating conditions such as anxiety and depression .
Case Study 1: Synthesis of Piperazine Derivatives
A study demonstrated the utility of this compound in synthesizing novel piperazine derivatives with enhanced pharmacological profiles. The derivatives exhibited significant activity against certain types of cancer cells, showcasing the compound's potential in drug development .
Case Study 2: Development of Antidepressants
Research highlighted the role of this compound as a precursor for synthesizing antidepressant agents. The study focused on optimizing the synthesis route to improve yields and reduce production costs while maintaining the efficacy of the final products.
Comparative Analysis of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Organic Synthesis | Used as a building block for complex organic molecules | Versatile intermediate for reactions |
| Pharmaceutical Development | Precursor for synthesizing piperazine derivatives | Active against cancer cells |
| Antidepressant Research | Key role in developing new antidepressant formulations | Improved synthesis routes reported |
Mechanism of Action
The mechanism of action of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of Boc-protected piperazines, which differ in substituent positions and steric/electronic properties. Key analogues include:
Key Observations :
Yield Comparison :
Physicochemical Properties
| Property | Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate | Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | 242.34 g/mol | 228.34 g/mol | 358.36 g/mol |
| LogP (Predicted) | 2.8 | 2.1 | 3.5 |
| Solubility (Water) | Low | Moderate | Very Low |
| Thermal Stability | High (due to steric shielding) | Moderate | Low (reactive formyl group) |
Notable Trends:
- Increased alkyl substitution (e.g., 2,5,5-trimethyl) elevates hydrophobicity (LogP), impacting bioavailability .
Biological Activity
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Structure : this compound has the molecular formula and a molecular weight of 228.33 g/mol. The compound features a piperazine ring with tert-butyl and trimethyl groups, which contribute to its lipophilicity and potential for biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. While this compound itself may not show intrinsic antibacterial properties, it has been reported to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, compounds structurally similar to this piperazine derivative have been shown to inhibit the AcrB efflux pump in Escherichia coli, thereby increasing the susceptibility of bacteria to antibiotics like ciprofloxacin and erythromycin .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | >250 | No intrinsic activity |
| Compound 1 (AcrB inhibitor) | 12.5 - 25 | Enhanced antibiotic activity |
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays have demonstrated its ability to inhibit specific kinases involved in cellular signaling pathways. For example, compounds related to this structure were tested against ALK2 (activin receptor-like kinase 2), showing promising inhibitory effects that could be leveraged in therapeutic applications for diseases linked to aberrant BMP signaling .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of bulky groups such as tert-butyl enhances lipophilicity and may improve cell membrane permeability. Conversely, modifications that reduce steric hindrance can lead to increased binding affinity for target enzymes or receptors.
Key Findings from SAR Studies
- Increased Lipophilicity : The addition of bulky substituents improves absorption and distribution.
- Enhanced Binding Affinity : Structural modifications can optimize interactions with target proteins.
Study on Antibiotic Potentiation
A study published in the European Journal of Medicinal Chemistry focused on the development of piperazine-based inhibitors targeting antibiotic efflux pumps. The researchers synthesized several derivatives and evaluated their ability to potentiate antibiotic activity against resistant strains of E. coli. Among these derivatives, those resembling this compound effectively increased the potency of multiple antibiotics by inhibiting the AcrAB-TolC efflux system .
Toxicological Assessments
While biological efficacy is crucial, understanding the safety profile is equally important. Toxicological reviews have indicated that related compounds may exhibit cytotoxic effects at high concentrations. Therefore, further studies are necessary to establish a comprehensive safety profile for this compound and its derivatives .
Q & A
Q. How to address low reproducibility in biological assays involving this compound?
- Methodological Answer : Ensure batch-to-batch consistency via rigorous QC (HPLC, NMR). Use standardized assay protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent effects). Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
